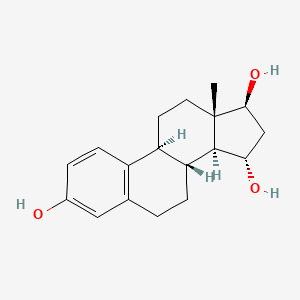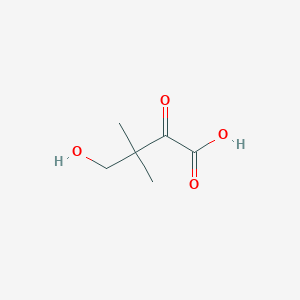
3-Chlorocarbazole
Descripción general
Descripción
3-Chlorocarbazole is a halogenated derivative of carbazole, an aromatic heterocyclic organic compound It consists of a carbazole core structure with a chlorine atom substituted at the third position
Mecanismo De Acción
Biochemical Pathways
Some carbazole derivatives have been reported to influence various pathways, such as the P53 molecular signaling pathway and the RAS-MAPK pathway . .
Pharmacokinetics
Information about its bioavailability, metabolism, and excretion is currently unavailable .
Action Environment
Some carbazoles have been found to be persistent in the environment, suggesting that environmental conditions could potentially influence their action .
Análisis Bioquímico
Biochemical Properties
3-Chlorocarbazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with chloroperoxidase from Caldariomyces fumago, facilitating the halogenation of carbazole. This interaction is crucial for the formation of halogenated carbazoles, including this compound . The compound’s interaction with enzymes like chloroperoxidase involves the oxidative chlorination of the aromatic moiety, leading to the formation of stable sigma complexes .
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been observed to induce dioxin-like toxicity in H4IIA rat hepatoma cells, as evidenced by ethoxyresorufin-O-deethylase (EROD) induction . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can lead to altered cellular functions and potential toxic effects. The persistence and bioaccumulation of this compound in cells further exacerbate its toxicological profile .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through electrophilic chlorination. This process is enzymatically controlled and involves the incorporation of chlorine into the aromatic structure of carbazole . The formation of stable sigma complexes during this reaction is a key step in the compound’s mechanism of action. Additionally, this compound can undergo dechlorination and oxidative cleavage, leading to the formation of potentially toxic photoproducts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. Studies have shown that this compound exhibits significant dissipation at lower temperatures (15°C) but remains persistent at higher temperatures (20°C) . The compound’s degradation follows first-order kinetics, with half-lives varying based on environmental conditions . Long-term studies indicate that this compound is not readily degradable in soil, highlighting its environmental persistence .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have shown that this compound can induce dioxin-like toxicity, which is dose-dependent . The threshold effects and toxicological profiles observed in these studies underscore the importance of dosage considerations in evaluating the compound’s safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like chloroperoxidase. The compound undergoes oxidative chlorination, leading to the formation of stable sigma complexes . Additionally, this compound can be metabolized through dechlorination and oxidative cleavage, resulting in the formation of potentially toxic metabolites . These metabolic pathways highlight the compound’s complex biochemical behavior.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s persistence and bioaccumulation are influenced by its interactions with transporters and binding proteins . Studies have shown that this compound can accumulate in soil and water, indicating its potential for widespread environmental distribution . The compound’s transport and distribution are critical factors in understanding its environmental impact.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, where it may exert its toxic effects. Studies have shown that this compound can induce dioxin-like toxicity in rat hepatoma cells, suggesting its potential impact on cellular organelles . The compound’s subcellular localization is a key factor in its biochemical and toxicological behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chlorocarbazole can be synthesized through several methods. One common approach involves the chlorination of carbazole using chlorinating agents such as chlorine gas or sodium hypochlorite. The reaction typically occurs under controlled conditions to ensure selective chlorination at the third position.
Another method involves the use of haloperoxidase enzymes, which catalyze the chlorination of carbazole in the presence of hydrogen peroxide and chloride ions. This enzymatic process is environmentally friendly and can be carried out under mild conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through electrophilic aromatic substitution reactions. The process involves the reaction of carbazole with chlorinating agents in the presence of catalysts to achieve high yields and selectivity. The reaction conditions, such as temperature, solvent, and catalyst type, are optimized to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorocarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its hydrogenated forms.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chlorocarbazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Comparación Con Compuestos Similares
Carbazole: The parent compound without the chlorine substitution.
3,6-Dichlorocarbazole: A derivative with two chlorine atoms at the third and sixth positions.
3,6-Dibromocarbazole: A brominated analogue with bromine atoms at the third and sixth positions.
Uniqueness: 3-Chlorocarbazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other halogenated carbazoles. Its selective chlorination at the third position makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propiedades
IUPAC Name |
3-chloro-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABSFELLEWZIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181766 | |
| Record name | 3-Chlorocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2732-25-4 | |
| Record name | 3-Chlorocarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLOROCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7F0832476 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6,10,10-Tetramethylbicyclo[7.2.0]undecane](/img/structure/B1214565.png)











